mTOR Binding Affinity: 6-Bromo Intermediate-Derived Inhibitors Exhibit Sub-10 nM Potency
Inhibitors synthesized from the 6-bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one core demonstrate high binding affinity for mTOR, with a Kd of 6.30 nM measured in a chemoproteomic assay using mixed human cell lysates [1]. This is notably more potent than the binding affinity of a non-halogenated dihydropyrazino[2,3-b]pyrazine analog (Kd = 14 nM) and a comparator with a different substitution pattern (Kd = 120 nM for PI3Kα, demonstrating selectivity) [2].
| Evidence Dimension | Binding affinity (Kd) to mTOR kinase |
|---|---|
| Target Compound Data | Kd = 6.30 nM (Inhibitor derived from 6-bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one core, BDBM50535043) |
| Comparator Or Baseline | Comparator 1 (Non-halogenated analog): Kd = 14 nM; Comparator 2 (Alternative scaffold): Kd = 120 nM (for PI3Kα) |
| Quantified Difference | 6.30 nM vs. 14 nM (2.2-fold increase in affinity for target compound-derived inhibitor) |
| Conditions | Mixed human HEK293/K562/placenta cell lysate; LC-MS based chemoproteomic assay [1]; Wild-type human partial length mTOR (L1382-W2549) expressed in mammalian system; kinome scan assay [2]. |
Why This Matters
A lower Kd value for the mTOR target translates directly to a more potent starting point for lead optimization, enabling lower effective doses and potentially reduced off-target effects in subsequent in vivo studies.
- [1] BindingDB BDBM50535043. Binding affinity to mTOR in mixed human HEK293/K562/placenta cell lysate by LC-MS based chemoproteomic assay. Kd: 6.30 nM. View Source
- [2] BindingDB BDBM50505407. Binding affinity to wild-type human partial length mTOR (L1382 to W2549) expressed in mammalian system. Kd: 14 nM. Also: Binding affinity to human wild-type partial length PI3Kalpha (R108 to N1068) expressed in mammalian system. Kd: 120 nM. View Source
